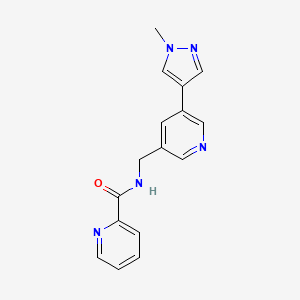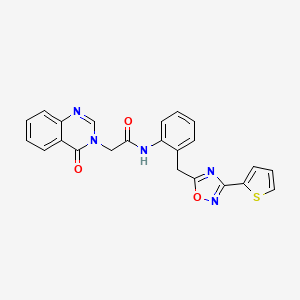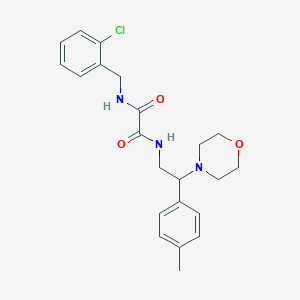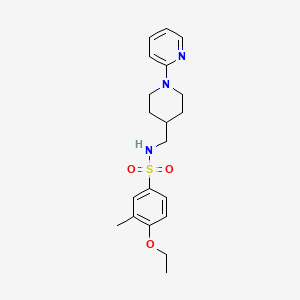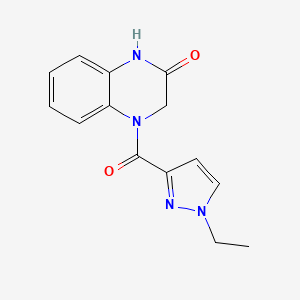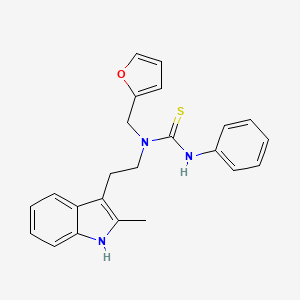
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is a chemical compound that has drawn the attention of researchers in the field of medicinal chemistry. This compound is a thiourea derivative that has shown potential as an anticancer agent. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea involves the reaction of furan-2-carbaldehyde with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the corresponding imine. This imine is then reacted with phenyl isothiocyanate to form the desired thiourea product.
Starting Materials
Furan-2-carbaldehyde, 2-(2-methyl-1H-indol-3-yl)ethylamine, Phenyl isothiocyanate
Reaction
Step 1: Furan-2-carbaldehyde is reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine., Step 2: The imine is then reacted with phenyl isothiocyanate in the presence of a base to form the desired thiourea product., Step 3: The product is purified by recrystallization or column chromatography.
Mechanism Of Action
The exact mechanism of action of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea can induce oxidative stress in cancer cells, leading to DNA damage and cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea in lab experiments is its cytotoxic activity against a range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for maximum efficacy.
Future Directions
There are several future directions for the research on 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea. One direction is to further explore the mechanism of action of the compound, which could lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models, which could provide valuable information for clinical trials. Additionally, the compound could be tested in combination with other anticancer agents to determine if it has synergistic effects.
Scientific Research Applications
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound has cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-17-20(21-11-5-6-12-22(21)24-17)13-14-26(16-19-10-7-15-27-19)23(28)25-18-8-3-2-4-9-18/h2-12,15,24H,13-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZOSVQHUSSVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

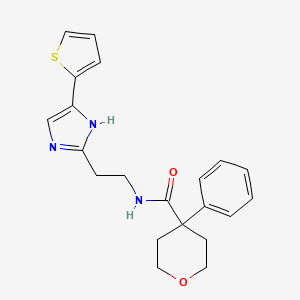
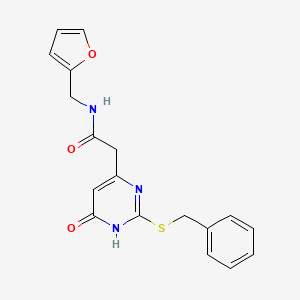
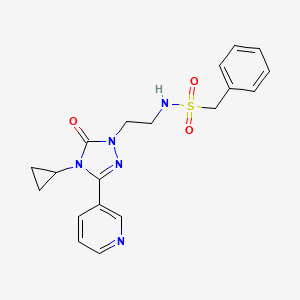
![5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B2951805.png)
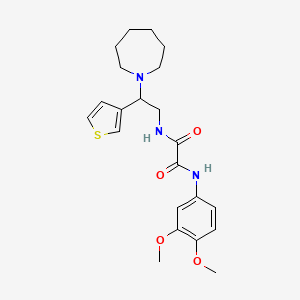
![1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951807.png)
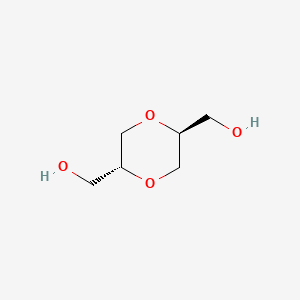
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)
